2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)
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Overview
Description
2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and steric constraints, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol. The final product is obtained by treating the intermediate with oxalic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the final product. Optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Scientific Research Applications
2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for biological targets due to its rigid structure.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of peptidomimetic drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity can enhance the selectivity and efficiency of binding to biological targets, potentially leading to pronounced biological activity. The specific pathways and molecular targets involved depend on the context of its application, such as drug design or material synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom in the ring.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An amino acid derivative with a similar spirocyclic framework.
2-Azetidinecarboxylic acid: A naturally occurring amino acid with a constrained ring structure.
Uniqueness
2-Azaspiro[3Its ability to undergo various chemical reactions and its potential as a building block for complex molecules make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H28N2O6 |
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Molecular Weight |
344.40 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptan-6-ylmethanol;oxalic acid |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*9-3-6-1-7(2-6)4-8-5-7;3-1(4)2(5)6/h2*6,8-9H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
DNOIEPJTTLAHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)CO.C1C(CC12CNC2)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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